

# A Comprehensive Technical Guide to C.I. Disperse Orange 3

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Disperse orange 3

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## Introduction

C.I. **Disperse Orange 3** (Colour Index Number 11005) is a monoazo dye recognized for its application in the textile industry for dyeing polyester and acetate fibers.[1][2] Its chemical structure, characterized by an azobenzene core with an amino group and a nitro group, places it in the category of "push-pull" chromophores.[3] This guide provides an in-depth overview of the molecular and physical properties of C.I. **Disperse Orange 3**, its synthesis, analytical methodologies for its characterization, and a summary of its toxicological profile.

## Molecular and Physicochemical Properties

C.I. **Disperse Orange 3** is an orange to yellow-light-red powder.[2][4] It is soluble in organic solvents such as ethanol, acetone, and toluene but is insoluble in water.[4][5] The key quantitative data for this compound are summarized in the table below.

Property	Value	Reference
Molecular Formula	C <sub>12</sub> H <sub>10</sub> N <sub>4</sub> O <sub>2</sub>	[2][4][5][6][7]
Molecular Weight	242.23 g/mol	[2][4][5][6][7][8]
CAS Registry Number	730-40-5	[2][4][5][6][7]
Melting Point	~200-220 °C (decomposes)	[1][2][4][5]
Maximum Absorption (λ <sub>max</sub> )	415 nm, 443 nm	[1][9]
Colour Index Number	11005	[1][4]

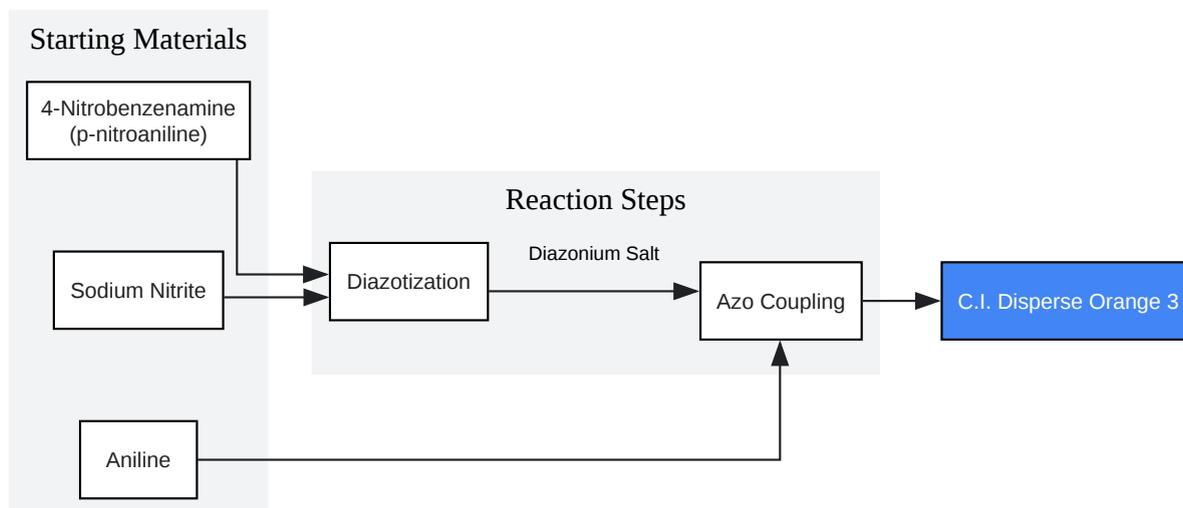
## Synthesis of C.I. Disperse Orange 3

The synthesis of C.I. **Disperse Orange 3** involves a diazotization reaction followed by an azo coupling. A common manufacturing method proceeds as follows:

- Diazotization of 4-Nitrobenzenamine: 4-Nitrobenzenamine (p-nitroaniline) is diazotized.
- Azo Coupling: The resulting diazonium salt is coupled with an aniline derivative.
- Hydrolysis: The coupled product is then treated with a sodium hydroxide solution to hydrolyze a sulfonic acid group, yielding C.I. **Disperse Orange 3**. [3][4]

A detailed laboratory-scale synthesis protocol has also been described:

- p-Nitroaniline is dissolved in a mixture of alpha-methylnaphthalene and dodecylbenzene sulfonic acid at 45°C.
- Sodium nitrite (NaNO<sub>2</sub>) is added, and the mixture is stirred and heated to 55°C.
- Aniline is then added, causing the mixture to turn bright orange.
- The reaction is allowed to proceed for six hours at approximately 65°C to yield the final product. [9]



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Caption: Synthesis workflow for C.I. **Disperse Orange 3**.

## Analytical Methodologies

The characterization and quantification of C.I. **Disperse Orange 3** are performed using various analytical techniques:

- **Chromatographic Methods:** Thin-layer chromatography (TLC) has been used to detect the presence of **Disperse Orange 3** in textiles.[10] For more precise analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are employed.[1][6] Advanced methods such as Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) provide high sensitivity for screening and quantification in various matrices, including textiles and environmental water samples.[11][12]
- **Spectroscopic Methods:** UV-Visible spectrophotometry is a key technique for the analysis of C.I. **Disperse Orange 3**, which shows a major absorption peak around 415-443 nm.[1][9] Spectroscopic data from  $^1\text{H}$  NMR, IR, and Mass Spectrometry are also available for structural elucidation.[8][13]

## Experimental Protocol: A General Approach for LC-MS/MS Analysis

While specific instrument parameters vary, a general workflow for the analysis of C.I. **Disperse Orange 3** in a textile sample can be outlined:

- **Sample Preparation:** A representative portion of the textile is extracted with a suitable solvent, such as methanol, often facilitated by ultrasonication. The extract is then centrifuged and filtered.
- **Chromatographic Separation:** The filtered extract is injected into an LC system equipped with a suitable column (e.g., C18). A gradient elution program is typically used for separation.
- **Mass Spectrometric Detection:** The eluent from the LC column is introduced into a tandem mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for C.I. **Disperse Orange 3**.
- **Quantification:** A calibration curve is generated using certified reference standards to quantify the concentration of the dye in the sample.

## Toxicological Profile

C.I. **Disperse Orange 3** is recognized as a skin sensitizer and can induce contact dermatitis, particularly in individuals working in the textile industry.[1][4][8] A significant observation is the high frequency of simultaneous positive patch test reactions to C.I. **Disperse Orange 3** and para-phenylenediamine (PPD), a common ingredient in hair dyes.[14] This suggests potential cross-sensitization.

Some studies have raised concerns about the carcinogenic potential of azo dyes, as they can be cleaved to form aromatic amines, some of which are known carcinogens. However, there is not enough data to definitively classify C.I. **Disperse Orange 3** as a carcinogen.

## Relevance in Drug Development and Research

While primarily an industrial dye, C.I. **Disperse Orange 3** has been utilized in specific research contexts. For instance, it has been used as a model compound to study the biodegradation of azo dyes by microorganisms like the white rot fungus *Pleurotus ostreatus*.[1] Such studies are

relevant to bioremediation and understanding the environmental fate of these compounds. The potential for azo dyes to interact with biological molecules has also been a subject of research, with some studies investigating the induction of DNA damage.

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- To cite this document: BenchChem. [A Comprehensive Technical Guide to C.I. Disperse Orange 3]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7821997#molecular-weight-and-formula-of-c-i-disperse-orange-3]

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